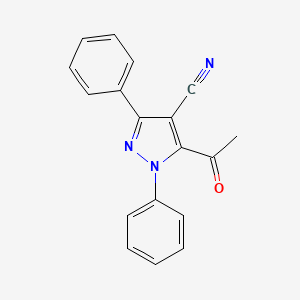![molecular formula C16H13NO3S2 B12595739 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione CAS No. 650635-75-9](/img/structure/B12595739.png)
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol derivative, such as 4-methylthiophenol, under basic conditions.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione structure using an oxidizing agent like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the benzothiazole core.
Omeprazole Related Compound A: Contains a similar methoxy group but differs in its overall structure and pharmacological properties.
Uniqueness
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione is unique due to its specific combination of functional groups and the benzothiazole core, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
650635-75-9 |
|---|---|
Formule moléculaire |
C16H13NO3S2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-6-(4-methylphenyl)sulfanyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H13NO3S2/c1-8-4-6-10(7-5-8)22-16-13(19)15-11(17-9(2)21-15)12(18)14(16)20-3/h4-7H,1-3H3 |
Clé InChI |
YIFGZXNFUWAFLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)SC(=N3)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12595669.png)
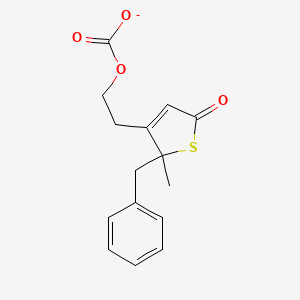
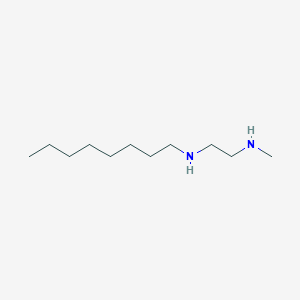
![5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B12595677.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12595678.png)

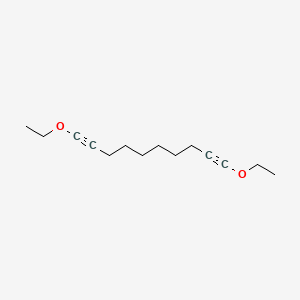

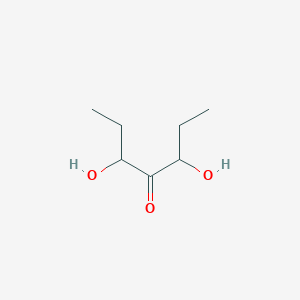
![8,8'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-binaphthalene](/img/structure/B12595711.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B12595713.png)
